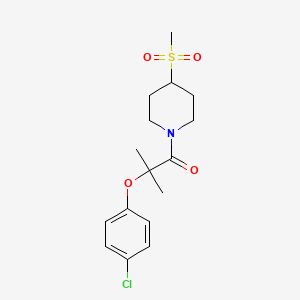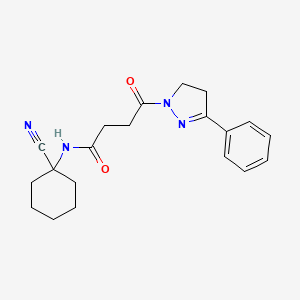
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects
The increase in GABA levels resulting from this compound administration can have a number of biochemical and physiological effects. These include the suppression of neuronal excitability, the reduction of seizure activity, and the modulation of reward pathways in the brain. Additionally, this compound has been shown to increase the expression of the GABA receptor subtype GABA(B) in the hippocampus, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the effects of GABAergic neurotransmission on behavior and physiology. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide. One area of interest is its potential as a treatment for substance abuse disorders, particularly in combination with other pharmacotherapies. Additionally, further studies are needed to explore the anxiolytic effects of this compound and its potential as a treatment for anxiety disorders. Finally, investigations into the long-term effects of this compound on neuronal function and behavior are warranted.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide involves the reaction of 1-cyanocyclohexane with 2,3-dihydro-1H-pyrazole in the presence of a base catalyst to form the intermediate 1-cyanocyclohexyl-3,4-dihydropyrazole. This intermediate is then reacted with 4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanoic acid in the presence of a coupling agent to form this compound.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. This compound has also been studied for its potential anxiolytic effects.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c21-15-20(12-5-2-6-13-20)22-18(25)9-10-19(26)24-14-11-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZKBLTIDOYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


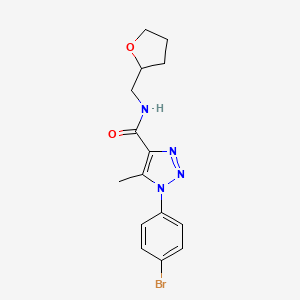
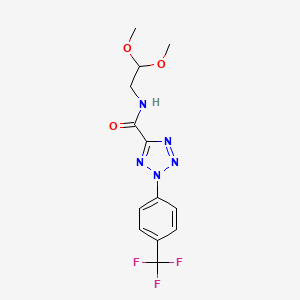
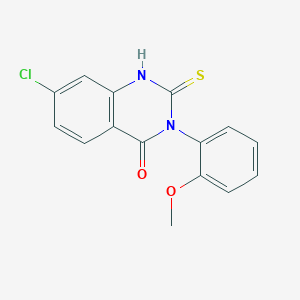
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)
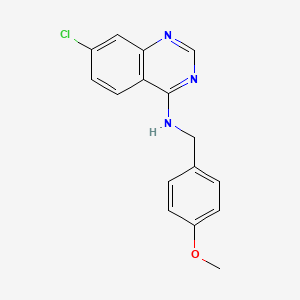
![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2580286.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
